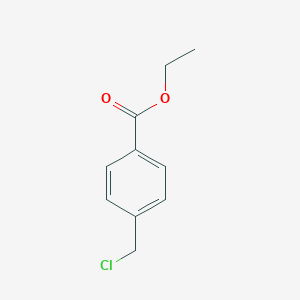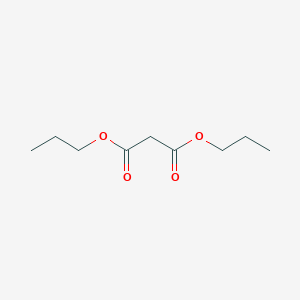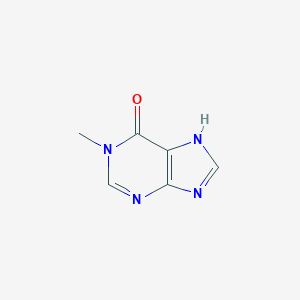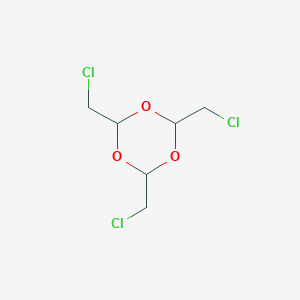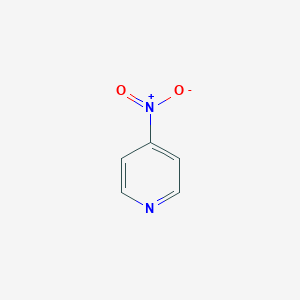
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
Vue d'ensemble
Description
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, also known as Methyl phytanate, is a type of branched fatty acid . It has a molecular formula of C21H42O2 and a molecular weight of 326.56 . It is also known as Phytyl palmitate .
Molecular Structure Analysis
The IUPAC Standard InChI for Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester isInChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+ .
Applications De Recherche Scientifique
Biochemical Studies
Phytanic acid methyl ester is a bioactive multi-branched fatty acid mainly synthesized by ruminants from trans-phytol which is found esterified in chlorophyll . It has been used in various biochemical studies due to its unique structure and properties .
Neurotoxicity Research
Research has shown that micromolar quantities of phytanic acid can disrupt Ca2+ homeostasis, escalate oxidative stress, or de-energize mitochondria, damaging the structural integrity of brain cells . This makes it a valuable compound for studying neurotoxicity and related neurological disorders .
Dietary Source Analysis
Phytanic acid methyl ester is found in significant amounts in higher-order marine animals like mollusks, fish, and whales, as well as in the oils, fats, and milk derived from these species . This makes it useful for dietary source analysis and understanding the food chain .
Stereochemistry Research
The stereochemistry of phytanic acid methyl ester has been a subject of interest in various chemical, analytical, and biochemical studies . The natural 3R,7R,11R-diastereomers can be distinguished from all racemic 3RS,7RS,11RS-phytanic acid using 1H-NMR .
Biomass-Derived Chemicals
Biomass-derived chemicals, including phytanic acid methyl ester, exhibit notable thermal stability . This property makes it a potential candidate for applications in industries that require thermally stable compounds .
Environmental Impact Studies
The presence of phytanic acid methyl ester in various natural sources and its role in biological processes make it a useful compound for studying environmental impacts, particularly in relation to climate change and pollution .
Mécanisme D'action
Target of Action
Phytanic acid methyl ester, also known as Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, Methyl phytanate, or Methyl 3,7,11,15-tetramethylhexadecanoate, is a long-chain fatty acid methyl ester . It is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), especially when it heterodimerizes with Retinoid X Receptor (RXR) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that the activation of pparγ is the main target for the antidiabetic effect of thiazolidinediones (tzds), especially when it heterodimerizes with rxr . This suggests that Phytanic acid methyl ester may have a similar mode of action.
Biochemical Pathways
Phytanic acid methyl ester is involved in several key metabolic pathways. It is known to disrupt calcium homeostasis, escalate oxidative stress, and de-energize mitochondria, which can damage the structural integrity of brain cells . It is also involved in the metabolic interplay between peroxisomes and other subcellular compartments, notably the mitochondria and endoplasmic reticulum .
Pharmacokinetics
It is generally believed that phytanic acid, the natural precursor of phytanic acid methyl ester, is transported throughout the body via the blood in its free as well as esterified form .
Result of Action
The result of Phytanic acid methyl ester’s action can lead to significant changes in cellular function. By disrupting calcium homeostasis, escalating oxidative stress, or de-energizing mitochondria, micromolar quantities of phytanic acid or Very Long Chain Fatty Acids (VLCFAs) can damage the structural integrity of brain cells .
Action Environment
The action of Phytanic acid methyl ester can be influenced by environmental factors. For instance, the concentration of phytanic acid in cow’s milk fat is under direct influence of the chlorophyll content of the cow’s feed . This suggests that dietary and environmental factors can influence the action, efficacy, and stability of Phytanic acid methyl ester.
Propriétés
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
CAS RN |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?
A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []
Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?
A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



